N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with two methoxy groups, a pyrimidinyl group with a methyl and a pyridinyl substituent, and an acetamide group linked through a sulfur atom.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-dimethoxyphenylamine and 2-methyl-6-(pyridin-2-yl)pyrimidin-4-thiol as the primary reactants.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60-80°C).
Catalysts: A coupling catalyst like copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)_2) may be used to facilitate the reaction.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches using the aforementioned synthetic route, with careful control of reaction parameters to ensure product purity and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Types of Reactions:
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various oxidized products.
Reduction: The pyrimidinyl group can be reduced to form a pyrimidinylamine derivative.
Substitution: The thioacetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromyl chloride (CrO_2Cl_2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base like triethylamine (Et_3N).
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction Products: Pyrimidinylamine derivatives.
Substitution Products: Amides, thioamides, and other substituted acetamide derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: The compound is used in the manufacture of advanced materials and as an intermediate in chemical synthesis.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or therapeutic use.
Comparison with Similar Compounds
N-(3,4-Dimethoxyphenyl)acetamide: Similar structure but lacks the pyrimidinyl and thio groups.
2-((2-Methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide: Similar structure but lacks the phenyl group.
Uniqueness: The presence of both the dimethoxyphenyl and pyrimidinyl groups in the same molecule makes this compound unique, providing it with distinct chemical and biological properties compared to its similar counterparts.
This detailed overview provides a comprehensive understanding of N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-22-16(15-6-4-5-9-21-15)11-20(23-13)28-12-19(25)24-14-7-8-17(26-2)18(10-14)27-3/h4-11H,12H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEKYCKLGPEIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.